{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride
Overview
Description
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride is a chemical compound that features a triazole ring, a phenyl group, and an ethylamine moiety
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, receptor binding, and disruption of cell membranes .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
Similar 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various biomolecules within the cell, potentially influencing biochemical reactions.
Cellular Effects
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride may influence cell function in several ways. For instance, similar compounds have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis . This suggests that 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Introduction of the Ethylamine Moiety: The ethylamine group is added through an alkylation reaction, typically using ethylamine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenated benzene derivatives and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methyl}amine hydrochloride
- {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propyl}amine hydrochloride
- {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]butyl}amine hydrochloride
Uniqueness
{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride is unique due to its specific combination of a triazole ring, phenyl group, and ethylamine moiety. This structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14;/h2-8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHEMRJXSWRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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